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Compound of Interest

Compound Name: 1H-Tetrazole-1-acetic acid

Cat. No.: B109198 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
1H-Tetrazole-1-acetic acid is a key heterocyclic compound that has garnered significant

attention in medicinal chemistry and drug development. Its structure, featuring a tetrazole ring

linked to an acetic acid moiety, makes it a valuable synthon for the creation of a diverse array

of more complex heterocyclic systems. The tetrazole ring itself is a well-recognized bioisostere

of the carboxylic acid functional group, a property that is frequently exploited in drug design to

enhance metabolic stability and improve pharmacokinetic profiles. Furthermore, the acidic

proton on the tetrazole ring and the carboxylic acid group provide multiple points for chemical

modification, rendering 1H-tetrazole-1-acetic acid a highly versatile building block for

combinatorial chemistry and the synthesis of novel bioactive molecules. This guide provides a

comprehensive overview of its synthesis, properties, and applications in the construction of

diverse heterocyclic frameworks.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 1H-tetrazole-1-acetic
acid is crucial for its effective use in synthesis. The following tables summarize key quantitative

data for this compound.

Table 1: Physicochemical Properties of 1H-Tetrazole-1-acetic acid
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Property Value Reference

Molecular Formula C₃H₄N₄O₂ [1]

Molecular Weight 128.09 g/mol [1]

Appearance White crystalline powder [1]

Melting Point 128.2-129.2 °C [1]

Density 1.78 g/cm³ [1]

pKa Similar to acetic acid [2]

Solubility
Soluble in water and polar

organic solvents
[2]

Table 2: Spectroscopic Data of 1H-Tetrazole-1-acetic acid

Spectroscopy Data

¹H NMR (DMSO-d₆)
δ (ppm): 5.65 (s, 2H, CH₂), 9.55 (s, 1H, CH),

13.5 (br s, 1H, COOH)

¹³C NMR (DMSO-d₆) δ (ppm): 50.0 (CH₂), 145.0 (CH), 168.0 (C=O)

IR (KBr, cm⁻¹)
ν: 3449 (N-H), 3061 (=C-H), 1730 (C=O), 1642,

1562 (C=N), 1474, 1164 (C-N)

Synthesis of 1H-Tetrazole-1-acetic acid
Several synthetic routes to 1H-tetrazole-1-acetic acid have been developed, with the most

common methods starting from glycine or its derivatives.

Synthesis from Glycine using Triethyl Orthoformate and
Sodium Azide
This method involves the reaction of glycine with triethyl orthoformate and sodium azide in an

acidic medium.
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Experimental Protocol:

To a solution of glycine (7.5 g, 0.1 mol) in 50 ml of glacial acetic acid, add triethyl

orthoformate (32.4 g, 0.22 mol) and sodium azide (7.15 g, 0.11 mol).

Heat the mixture to reflux at 80°C and maintain for 3 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Add activated carbon to decolorize the solution and reflux for an additional 10 minutes.

Filter the hot solution to remove the activated carbon.

Cool the filtrate and slowly add concentrated hydrochloric acid to precipitate the product.

Collect the white solid by filtration, wash with cold water, and dry under vacuum.

The crude product can be further purified by recrystallization from an appropriate solvent

system, such as ethyl acetate/petroleum ether, to yield pale yellow single crystals.

Synthesis from Glycine Ethyl Ester Hydrochloride using
Trimethylsilyl Azide
This alternative route utilizes the less hazardous trimethylsilyl azide and starts from the ethyl

ester of glycine.[3]

Experimental Protocol:

In a suitable reaction vessel, combine glycine ethyl ester hydrochloride (25 kg, 0.18 kmol),

trimethyl orthoformate (52.1 kg, 0.49 kmol), glacial acetic acid (56.1 kg), and anhydrous

sodium acetate (14.6 kg).

To this mixture, add a solution of trimethylsilyl azide.

Slowly heat the reaction mixture to 70°C with continuous stirring.
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Maintain the reaction at 70°C for 3 hours.

After the reaction is complete, cool the mixture to approximately 40°C.

Work up the reaction mixture by extraction with a suitable organic solvent to obtain ethyl 1H-

tetrazole-1-acetate.

The resulting ester can be saponified to the free acid, 1H-tetrazole-1-acetic acid, without

further purification. A yield of approximately 95% can be expected for the ester.[3]

Applications in Heterocyclic Synthesis
1H-Tetrazole-1-acetic acid is a versatile precursor for the synthesis of a variety of heterocyclic

compounds, primarily through reactions involving its carboxylic acid functionality or by

modifications of the tetrazole ring.

Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
The carboxylic acid group of 1H-tetrazole-1-acetic acid can be readily converted to

hydrazides, which are key intermediates for the synthesis of 1,3,4-oxadiazoles and 1,3,4-

thiadiazoles. These five-membered heterocycles are prevalent scaffolds in many biologically

active compounds.

Experimental Workflow for Oxadiazole/Thiadiazole Synthesis:
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1H-Tetrazole-1-acetic acid

Esterification
(e.g., SOCl₂/EtOH)

Ethyl 1H-tetrazole-1-acetate

Hydrazinolysis
(NH₂NH₂·H₂O)

1H-Tetrazole-1-acetyl hydrazide

Cyclization with CS₂/KOH
(for Thiadiazole)

Cyclization with RCOCl or (RCO)₂O
(for Oxadiazole)

Substituted 1,3,4-Thiadiazole Substituted 1,3,4-Oxadiazole

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

General Experimental Protocol for the Synthesis of 2-(1H-tetrazol-1-ylmethyl)-1,3,4-oxadiazole

derivatives:

Esterification: Convert 1H-tetrazole-1-acetic acid to its ethyl ester by reacting with ethanol

in the presence of a catalytic amount of sulfuric acid or by using thionyl chloride.
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Hydrazide formation: React the ethyl ester with hydrazine hydrate under reflux to form 1H-

tetrazole-1-acetyl hydrazide.

Cyclization: Treat the resulting hydrazide with an appropriate aromatic acid chloride or

anhydride in a suitable solvent like phosphorus oxychloride to yield the corresponding 2,5-

disubstituted-1,3,4-oxadiazole.

Synthesis of Fused Heterocyclic Systems
The nitrogen-rich tetrazole ring can participate in cycloaddition reactions, and the acetic acid

side chain provides a handle for intramolecular cyclizations, leading to the formation of fused

heterocyclic systems. For instance, tetrazolopyridines and other fused systems can be

accessed through multi-component reactions followed by cyclization.

Logical Relationship for Fused Heterocycle Synthesis:

Starting Materials

1H-Tetrazole-1-acetic acid derivative

Multi-component Reaction
(e.g., Ugi or Passerini)

Dicarbonyl compound Amine

Linear Intermediate

Intramolecular Cyclization
(e.g., Heck, Pictet-Spengler)

Fused Heterocyclic System
(e.g., Tetrazolopyridines)
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Caption: Logical steps for the synthesis of fused heterocycles.

Role in Drug Development and Medicinal Chemistry
Derivatives of 1H-tetrazole-1-acetic acid have shown promise in various therapeutic areas,

including as antimicrobial and anticancer agents. The tetrazole moiety often imparts favorable

pharmacological properties.

Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of tetrazole derivatives. The

incorporation of the 1H-tetrazole-1-acetic acid scaffold into other heterocyclic systems has led

to compounds with significant activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected Tetrazole Derivatives

Compound
Structure

Target Organism Activity (MIC/IC₅₀) Reference

1-((1H-tetrazol-5-

yl)methyl)-1H-

benzo[d][4][5]

[6]triazole derivatives

S. aureus, E. coli MIC: 6.25-12.5 µg/mL

5-Thio-substituted

tetrazole derivatives

Various bacteria and

fungi
Moderate activity [7]

1-[(Tetrazol-5-

yl)methyl]indole

derivatives

E. coli, B. subtilis
Potent antibacterial

activity
[2]

Anticancer Activity
The tetrazole scaffold is a common feature in many anticancer agents. Derivatives of 1H-
tetrazole-1-acetic acid have been investigated for their cytotoxic effects against various

cancer cell lines. The proposed mechanisms of action often involve the inhibition of key

signaling pathways.
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Table 4: Anticancer Activity of Selected Tetrazole Derivatives

Compound Class Cancer Cell Line Activity (IC₅₀/GI₅₀) Reference

Piperonyl-tetrazole

derivatives
MCF-7, MDA-MB-231 High inhibitory effects [8]

Tetrazole-containing

RXRα ligands
Breast cancer cells

Improved apoptotic

activities
[9]

Tetrazole derivatives

targeting tubulin
Glioblastoma cells

Remarkable

antimitotic effects
[10]

Potential Signaling Pathway Inhibition by Anticancer Tetrazole Derivatives:

While a specific pathway for a direct derivative of 1H-tetrazole-1-acetic acid is not definitively

established in the provided literature, many tetrazole-containing anticancer agents are known

to target key signaling pathways involved in cell proliferation and survival, such as the EGFR

and PI3K/AKT pathways.

Growth Factor

EGFR PI3KActivates AKTActivates Cell Proliferation
& Survival

Promotes

Tetrazole Derivative

Inhibits

Click to download full resolution via product page

Caption: General representation of EGFR signaling pathway inhibition.

Conclusion
1H-Tetrazole-1-acetic acid stands out as a highly valuable and versatile building block in the

field of heterocyclic chemistry. Its straightforward synthesis and the reactivity of its functional

groups provide chemists with a powerful tool for the construction of a wide range of novel

heterocyclic compounds. The demonstrated biological activities of its derivatives, particularly in

the areas of antimicrobial and anticancer research, underscore its importance in modern drug
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discovery and development. Further exploration of the chemical space accessible from this

synthon is likely to yield new molecular entities with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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